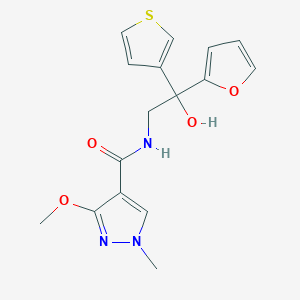

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S/c1-19-8-12(15(18-19)22-2)14(20)17-10-16(21,11-5-7-24-9-11)13-4-3-6-23-13/h3-9,21H,10H2,1-2H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCDMKHBAUNDHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, which includes furan and thiophene rings, contributes to its diverse biological activities.

Molecular Characteristics

- Molecular Formula : C15H17N3O6S2

- Molecular Weight : 399.44 g/mol

- CAS Number : 2034483-42-4

- Purity : Typically around 95%

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. The pyrazole moiety is particularly noted for its effectiveness against various cancer cell lines, including H460, A549, and HT-29. In vitro studies demonstrate that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : Studies show that the compound can significantly reduce the growth of cancer cells by inducing cell cycle arrest and apoptosis .

- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, leading to oxidative stress and subsequent cell death in tumor cells .

- Targeting Specific Pathways : Molecular docking studies suggest that this compound interacts with key proteins involved in cancer progression, such as VEGFR and CDK9, leading to inhibited signaling pathways essential for tumor growth .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This effect can be beneficial in treating conditions characterized by chronic inflammation, including certain cancers .

Antimicrobial Activity

Compounds with similar structures have shown promising results against various microbial strains, indicating potential applications in treating infections . The presence of the thiophene ring enhances the antimicrobial efficacy due to its ability to disrupt microbial membranes.

Data Table: Biological Activities

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of H460, A549, HT-29 cell lines | |

| Anti-inflammatory | Reduced levels of TNF-alpha | |

| Antimicrobial | Efficacy against specific microbial strains |

Case Study 1: Anticancer Efficacy

In a study examining the anticancer properties of related pyrazole derivatives, compounds were tested against multiple human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 10 µM, demonstrating strong antiproliferative effects. These findings suggest that this compound could be developed into a potent anticancer agent .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory potential of pyrazole derivatives highlighted their ability to modulate cytokine production in macrophages. The study found that treatment with these compounds led to a significant decrease in pro-inflammatory markers, suggesting therapeutic potential for inflammatory diseases .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing furan and thiophene moieties often exhibit significant antimicrobial activities. Key findings include:

- Antibacterial Activity : The compound has demonstrated the ability to inhibit bacterial growth, suggesting applications in treating infections. For instance, derivatives have shown effectiveness against various strains of bacteria, indicating a broad spectrum of activity.

- Antifungal Activity : Similar structures have been reported to possess antifungal properties, further expanding the potential therapeutic applications of this compound .

Antiviral Activity

Recent studies have highlighted the compound's potential against viral infections. Notably:

- A study on related pyrazole derivatives showed promising results as inhibitors of the SARS-CoV-2 main protease, with IC50 values indicating effective antiviral activity (e.g., 1.55 μM for one derivative) .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of this compound:

Q & A

Q. What are the optimal synthetic routes and characterization techniques for this compound?

The synthesis involves multi-step organic reactions, including coupling of the furan-thiophene-hydroxyethyl backbone with the pyrazole-carboxamide moiety. Key steps may include nucleophilic substitution, amide bond formation, and regioselective functionalization. Purification often requires column chromatography or recrystallization in polar aprotic solvents (e.g., DMF/EtOAc mixtures) . Characterization requires a combination of 1H/13C NMR (to confirm stereochemistry at the hydroxyethyl group), FT-IR (to verify amide C=O and hydroxyl O-H stretches), and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. How can researchers assess the compound’s stability under experimental conditions?

Stability studies should evaluate degradation kinetics under varying pH (1–13), temperature (4–50°C), and light exposure. Use HPLC-PDA to monitor degradation products, particularly focusing on hydrolytic cleavage of the amide bond or oxidation of the thiophene/furan rings . For solid-state stability, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can detect phase transitions or decomposition .

Intermediate Research Questions

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) for this compound?

SAR studies require systematic modification of substituents:

- Pyrazole ring : Compare 1-methyl vs. unsubstituted analogs to assess steric effects on target binding.

- Thiophene/furan moieties : Replace sulfur/oxygen with selenium or nitrogen to evaluate electronic contributions .

- Hydroxyethyl linker : Test esterified derivatives (e.g., acetylated) to probe hydrogen-bonding interactions. Pair these modifications with molecular docking (using AutoDock Vina) and in vitro assays (e.g., enzyme inhibition) to correlate structural changes with activity .

Q. How should researchers design pharmacokinetic and toxicity studies?

- ADMET profiling : Use Caco-2 cell monolayers to predict intestinal absorption and microsomal stability assays (human liver microsomes) for metabolic liability assessment.

- Toxicity : Screen for hepatotoxicity via HepG2 cell viability assays and cardiotoxicity using hERG channel inhibition tests .

- Plasma protein binding : Employ equilibrium dialysis to measure unbound fraction, critical for dose optimization .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved?

Contradictions may arise from assay variability (e.g., cell line differences) or impurities in synthesized batches. Mitigate this by:

- Orthogonal validation : Replicate key findings using surface plasmon resonance (SPR) for binding affinity and cryo-EM for target engagement visualization.

- Batch analysis : Apply LC-MS/MS to quantify impurities (e.g., residual solvents, byproducts) and correlate with bioactivity .

- Meta-analysis : Compare results with structurally related compounds (e.g., thiophene-pyrazole hybrids) to identify conserved pharmacophores .

Q. What advanced methodologies are suitable for studying its mechanism of action?

- Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated probe derivative to identify off-target interactions .

- CRISPR-Cas9 screens : Perform genome-wide knockout studies in relevant cell models (e.g., cancer lines) to pinpoint synthetic lethal partners .

- In vivo imaging : Label the compound with a near-infrared (NIR) fluorophore for real-time biodistribution tracking in rodent models .

Methodological Gaps and Recommendations

- Data gap : Limited published data on its aqueous solubility and logP values. Prioritize shake-flask experiments with HPLC quantification .

- Contradictions : Discrepancies in reported IC50 values may stem from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using CLSI guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.